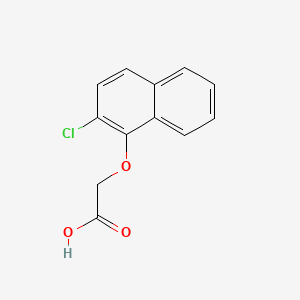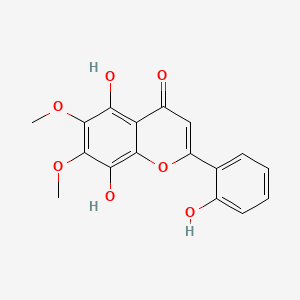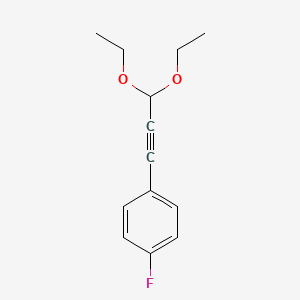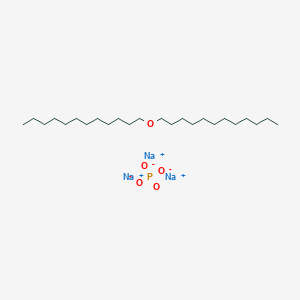
Trisodium;1-dodecoxydodecane;phosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of trisodium;1-dodecoxydodecane;phosphate typically involves the reaction of dodecyl alcohol with phosphorus pentoxide, followed by neutralization with sodium hydroxide. The reaction conditions include maintaining a controlled temperature and pH to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where dodecyl alcohol is reacted with phosphorus pentoxide under controlled conditions. The resulting product is then neutralized with sodium hydroxide to obtain the final compound. The process is optimized to ensure high yield and purity .
化学反应分析
Types of Reactions
Trisodium;1-dodecoxydodecane;phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.
Reduction: It can be reduced under specific conditions to yield different derivatives.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different phosphates, while reduction can produce various alcohol derivatives .
科学研究应用
Trisodium;1-dodecoxydodecane;phosphate has a wide range of applications in scientific research, including:
Chemistry: It is used as a surfactant in various chemical reactions and processes.
Biology: The compound is employed in biological research for cell lysis and protein extraction.
Medicine: It is used in pharmaceutical formulations as an emulsifier and stabilizer.
作用机制
The mechanism of action of trisodium;1-dodecoxydodecane;phosphate involves its ability to reduce surface tension and form micelles. This property allows it to solubilize hydrophobic compounds in aqueous solutions. The molecular targets include cell membranes and proteins, where it disrupts lipid bilayers and facilitates the extraction of membrane-bound proteins .
相似化合物的比较
Similar Compounds
Trisodium phosphate (TSP): Na3PO4, commonly used as a cleaning agent and food additive.
Sodium lauryl sulfate (SLS): C12H25NaO4S, widely used as a surfactant in detergents and personal care products.
Uniqueness
Trisodium;1-dodecoxydodecane;phosphate is unique due to its specific molecular structure, which provides distinct surfactant properties compared to other similar compounds. Its ability to form stable emulsions and micelles makes it particularly valuable in various industrial and scientific applications .
属性
CAS 编号 |
76930-25-1 |
|---|---|
分子式 |
C24H50Na3O5P |
分子量 |
518.6 g/mol |
IUPAC 名称 |
trisodium;1-dodecoxydodecane;phosphate |
InChI |
InChI=1S/C24H50O.3Na.H3O4P/c1-3-5-7-9-11-13-15-17-19-21-23-25-24-22-20-18-16-14-12-10-8-6-4-2;;;;1-5(2,3)4/h3-24H2,1-2H3;;;;(H3,1,2,3,4)/q;3*+1;/p-3 |
InChI 键 |
XFHHCPRMDXAWDO-UHFFFAOYSA-K |
规范 SMILES |
CCCCCCCCCCCCOCCCCCCCCCCCC.[O-]P(=O)([O-])[O-].[Na+].[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



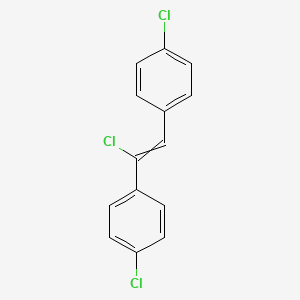

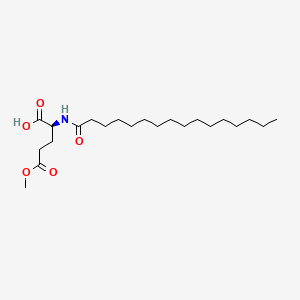

![Methyl [(5-tert-butyl-2-hydroxyphenyl)sulfanyl]acetate](/img/structure/B14440047.png)
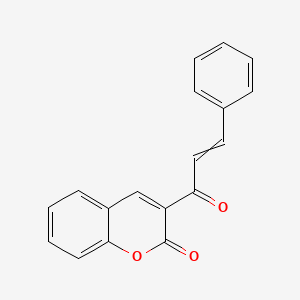

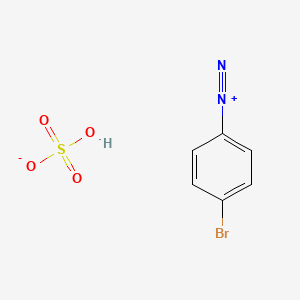

![Hydrazinecarboxylic acid, [2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-1-phenylethylidene]-, ethyl ester (9CI)](/img/structure/B14440072.png)
